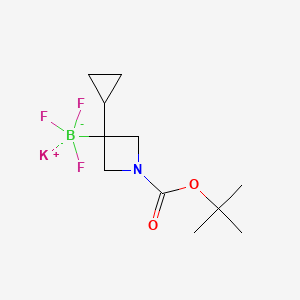
Potassium (1-(tert-butoxycarbonyl)-3-cyclopropylazetidin-3-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide is a chemical compound that features a trifluoroborate group, a tert-butoxycarbonyl-protected amine, and a cyclopropylazetidine moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Azetidine Ring: The cyclopropylazetidine moiety is synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Trifluoroborate Group: The trifluoroborate group is introduced via a Suzuki-Miyaura coupling reaction using boron reagents.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents, and optimizing reaction conditions for maximum yield and efficiency. This may include continuous flow reactors and automated synthesis platforms to ensure consistent quality and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Cyclization Reactions: The azetidine ring can undergo ring-opening or ring-closing reactions under specific conditions.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium tert-butoxide.
Acids: Trifluoroacetic acid, hydrochloric acid.
Solvents: Acetonitrile, dichloromethane, tetrahydrofuran.
Major Products Formed
Deprotected Amines: Removal of the tert-butoxycarbonyl group yields the free amine.
Substituted Azetidines: Substitution reactions can introduce various functional groups onto the azetidine ring.
Wissenschaftliche Forschungsanwendungen
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide involves its reactivity as a nucleophile and its ability to participate in various coupling reactions. The trifluoroborate group facilitates transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions . The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed under acidic conditions to reveal the reactive amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Potassium trifluoroborate: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide is unique due to the combination of its structural features, including the trifluoroborate group, the tert-butoxycarbonyl-protected amine, and the cyclopropylazetidine moiety
Eigenschaften
Molekularformel |
C11H18BF3KNO2 |
|---|---|
Molekulargewicht |
303.17 g/mol |
IUPAC-Name |
potassium;[3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C11H18BF3NO2.K/c1-10(2,3)18-9(17)16-6-11(7-16,8-4-5-8)12(13,14)15;/h8H,4-7H2,1-3H3;/q-1;+1 |
InChI-Schlüssel |
QLRWHQGPSGMEOA-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1(CN(C1)C(=O)OC(C)(C)C)C2CC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


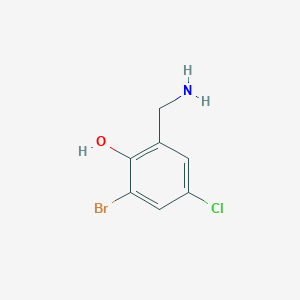
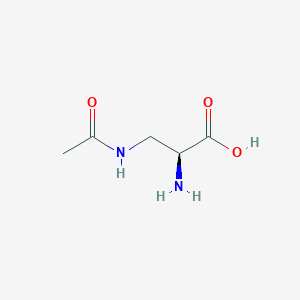
![Tert-butyl 1-(hydroxymethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13562678.png)
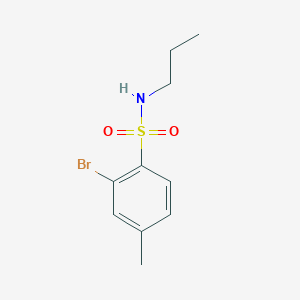
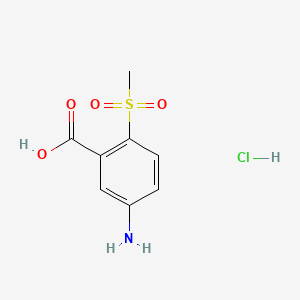
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
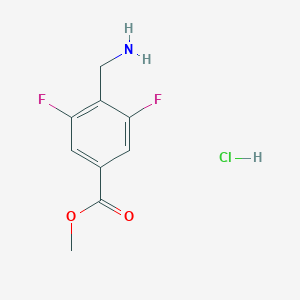
![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
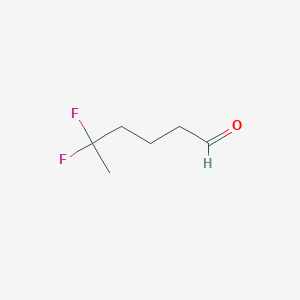
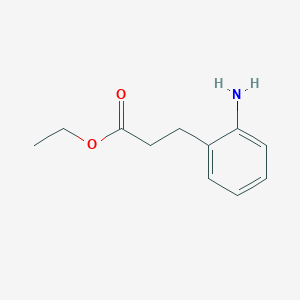
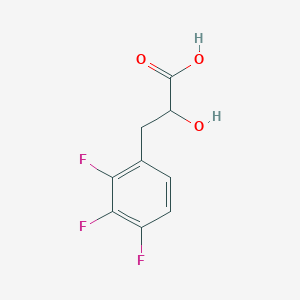
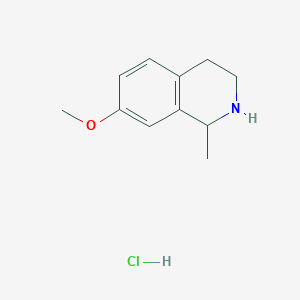
![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)

